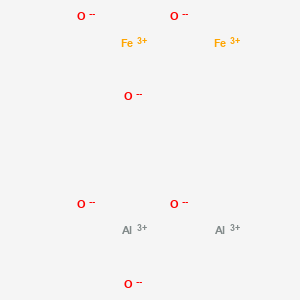

Aluminum oxide (Al2O3), solid soln. with iron oxide (Fe2O3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aluminum oxide (Al2O3), solid solution with iron oxide (Fe2O3), is a compound that combines the properties of both aluminum oxide and iron oxide. Aluminum oxide, also known as alumina, is a chemical compound of aluminum and oxygen with the chemical formula Al2O3. It is commonly found in nature as the mineral corundum, which forms precious gemstones like ruby and sapphire. Iron oxide, on the other hand, is a compound of iron and oxygen with the chemical formula Fe2O3. When these two oxides form a solid solution, they create a material with unique properties that are useful in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sol-Gel Method: This method involves the hydrolysis and condensation of aluminum and iron precursors to form a gel, which is then dried and calcined to produce the solid solution.

Hydrothermal Synthesis: In this method, aluminum and iron salts are dissolved in water and subjected to high temperature and pressure in an autoclave.

Mechanical Milling: Aluminum oxide and iron oxide powders are mixed and subjected to high-energy ball milling.

Industrial Production Methods

Bayer Process: This is the primary industrial method for producing aluminum oxide from bauxite ore. The bauxite is digested in a hot sodium hydroxide solution, which dissolves the aluminum oxide.

Thermite Reaction: This method involves the reduction of iron oxide with aluminum powder to produce aluminum oxide and metallic iron.

Chemical Reactions Analysis

Types of Reactions

Substitution: The solid solution can undergo substitution reactions where other metal ions replace aluminum or iron ions in the lattice.

Common Reagents and Conditions

Sodium Hydroxide: Used in the Bayer process to dissolve aluminum oxide from bauxite.

Hydrochloric Acid: Reacts with aluminum oxide to form aluminum chloride and water.

Carbon Monoxide: Used as a reducing agent to convert iron oxide to metallic iron.

Major Products Formed

Aluminum Hydroxide: Formed from the oxidation of aluminum oxide.

Metallic Iron: Produced from the reduction of iron oxide.

Aluminum Chloride: Formed from the reaction of aluminum oxide with hydrochloric acid.

Scientific Research Applications

Biomedical Applications: The compound is used in drug delivery systems, biomedical imaging, and biosensing due to its biocompatibility and unique physicochemical properties.

Environmental Remediation: Aluminum oxide nanoparticles are used in water purification and environmental cleanup processes.

Energy Storage: The compound is used in the development of advanced batteries and supercapacitors.

Abrasives: Due to its hardness, aluminum oxide is used in sandpaper and other abrasive materials.

Mechanism of Action

The mechanism of action of aluminum oxide, solid solution with iron oxide, involves its interaction with various molecular targets and pathways. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity . In biomedical applications, the nanoparticles can penetrate bacterial and viral cells, increasing the efficacy of antimicrobial and antiviral treatments . The compound’s high surface area and thermal stability make it effective in energy storage and environmental remediation applications .

Comparison with Similar Compounds

Aluminum Hydroxide: Unlike aluminum oxide, aluminum hydroxide is soluble in water and is used as an antacid and in water purification.

Iron(III) Oxide: Iron(III) oxide is used in pigments and magnetic materials but lacks the hardness and stability of aluminum oxide.

Silicon Dioxide: Silicon dioxide, or silica, is used in glassmaking and as a desiccant.

Conclusion

Aluminum oxide, solid solution with iron oxide, is a versatile compound with a wide range of applications in catalysis, biomedical research, environmental remediation, and energy storage. Its unique properties, such as high hardness, thermal stability, and biocompatibility, make it a valuable material in various scientific and industrial fields.

Properties

CAS No. |

102110-71-4 |

|---|---|

Molecular Formula |

Al2Fe2O6 |

Molecular Weight |

261.65 g/mol |

IUPAC Name |

dialuminum;iron(3+);oxygen(2-) |

InChI |

InChI=1S/2Al.2Fe.6O/q4*+3;6*-2 |

InChI Key |

JYMLFEUAXYDIIK-UHFFFAOYSA-N |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Fe+3].[Fe+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)